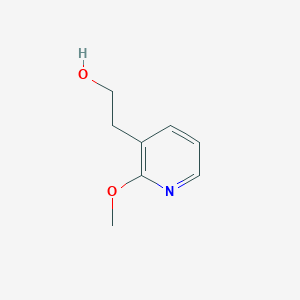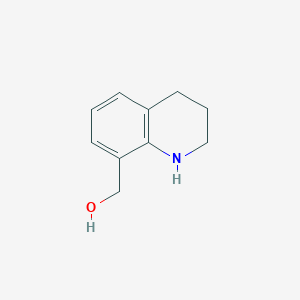
2-(2-Methoxy-3-pyridinyl)ethanol
Vue d'ensemble
Description
“2-(2-Methoxy-3-pyridinyl)ethanol” is a chemical compound with the CAS Number: 112197-14-5 . It has a molecular weight of 153.18 and its IUPAC name is 2-(2-methoxy-3-pyridinyl)ethanol . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-3-pyridinyl)ethanol” can be represented by the InChI code: 1S/C8H11NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5,10H,4,6H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Catalysis and Polymer Chemistry : 2-(2-Methoxy-3-pyridinyl)ethanol has been used as a ligand in palladium(II) complexes, showing effectiveness in the methoxycarbonylation of olefins, which is important for producing esters from higher olefins (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Additionally, it serves as a protecting group for carboxylic acids in polymer chemistry, offering stable protection under acidic conditions and easy removal under alkaline conditions or high temperature (Elladiou & Patrickios, 2012).
Spectroscopy and Photophysics : The electronic absorption and luminescence spectra of 2-methoxypyridine, a compound related to 2-(2-Methoxy-3-pyridinyl)ethanol, have been studied, revealing insights into the π → π* transition and excited state dipole moments, which are crucial for understanding the photophysical behavior of such compounds (Medhi, 1987).
Membrane Technology : 2-Methoxy ethanol, a related compound, has been used as a nonsolvent additive in the preparation of polyethersulfone microfiltration membranes. This additive significantly influences the morphology and performance of the membranes, which are important in filtration and separation processes (Shin, Kim, Kim, Jeon, & Min, 2005).
Catalytic Activity in Chemical Reactions : The use of 2-(2-Methoxy-3-pyridinyl)ethanol in the formation of novel ruthenium catalysts for alkene metathesis at high temperatures has been explored. These catalysts show high stability, selectivity, and activity, which are valuable for various industrial chemical processes (Tole, Toit, van Sittert, Jordaan, & Vosloo, 2017).
Metal Complex Formation : The compound is involved in the synthesis of magnesium and zinc complexes, which have been used in the ring-opening polymerization of certain cyclic esters. These complexes play a crucial role in the development of biodegradable polymers (Wang, Zhao, Liu, Li, Liu, Cui, & Chen, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methoxypyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5,10H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRKXDRHSBKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309849 | |
| Record name | 2-Methoxy-3-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-3-pyridinyl)ethanol | |
CAS RN |
112197-14-5 | |
| Record name | 2-Methoxy-3-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)










